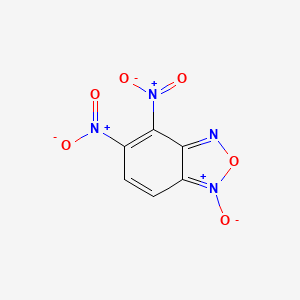
4,5-Dinitro-1-oxo-2,1lambda~5~,3-benzoxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dinitro-1-oxo-2,1lambda~5~,3-benzoxadiazole is a chemical compound known for its unique structure and properties. It belongs to the class of benzoxadiazoles, which are heterocyclic compounds containing a benzene ring fused to an oxadiazole ring. This compound is characterized by the presence of two nitro groups and a keto group, making it highly reactive and useful in various chemical applications.
Méthodes De Préparation
The synthesis of 4,5-Dinitro-1-oxo-2,1lambda~5~,3-benzoxadiazole typically involves the nitration of 2,1,3-benzoxadiazole derivatives. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions. The reaction is carried out by slowly adding the nitrating mixture to the benzoxadiazole derivative, followed by purification steps to isolate the desired product .
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
4,5-Dinitro-1-oxo-2,1lambda~5~,3-benzoxadiazole undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups. Common reagents for these reactions include alkoxides and amines.
Oxidation: The compound can be further oxidized to form more complex structures, although this is less common due to the stability of the nitro groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields amino derivatives, while substitution can produce a wide range of substituted benzoxadiazoles .
Applications De Recherche Scientifique
4,5-Dinitro-1-oxo-2,1lambda~5~,3-benzoxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various synthetic pathways.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of 4,5-Dinitro-1-oxo-2,1lambda~5~,3-benzoxadiazole involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, making the compound useful in studying cellular mechanisms and developing therapeutic agents .
Comparaison Avec Des Composés Similaires
4,5-Dinitro-1-oxo-2,1lambda~5~,3-benzoxadiazole can be compared with other benzoxadiazole derivatives, such as:
4-Nitro-2,1,3-benzoxadiazole: This compound has a single nitro group and is used as a fluorescent probe in biological studies.
4,7-Dibromo-2,1,3-benzoxadiazole: This derivative is used in the synthesis of light-emitting diodes and conducting polymers for organic electronics.
The uniqueness of this compound lies in its dual nitro groups, which enhance its reactivity and make it suitable for a broader range of applications compared to its mono-nitro counterparts .
Propriétés
Numéro CAS |
663616-91-9 |
|---|---|
Formule moléculaire |
C6H2N4O6 |
Poids moléculaire |
226.10 g/mol |
Nom IUPAC |
4,5-dinitro-1-oxido-2,1,3-benzoxadiazol-1-ium |
InChI |
InChI=1S/C6H2N4O6/c11-8(12)4-2-1-3-5(6(4)9(13)14)7-16-10(3)15/h1-2H |
Clé InChI |
ZVLHRIAZZXQKAV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=[N+](ON=C2C(=C1[N+](=O)[O-])[N+](=O)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B15160255.png)
![3-{[(4-Bromophenyl)carbamoyl]amino}benzoic Acid](/img/structure/B15160259.png)
![3,3'-(1,4-Phenylene)bis{5-[4-(pentyloxy)phenyl]-1,2-oxazole}](/img/structure/B15160263.png)
![2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]-](/img/structure/B15160267.png)
![N-(6-Aminopyridin-3-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B15160268.png)
![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide](/img/structure/B15160275.png)
![1-{2-Hydroxy-6-[2-(thiophen-3-yl)ethoxy]phenyl}ethan-1-one](/img/structure/B15160293.png)
![3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid](/img/structure/B15160294.png)
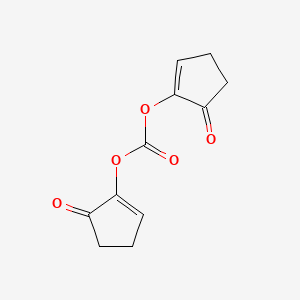
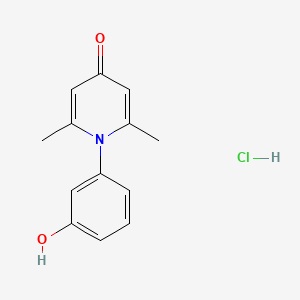
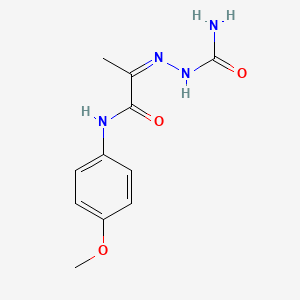
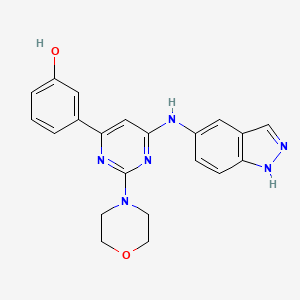

![2-[(Undec-10-enoyl)oxy]but-3-ynoic acid](/img/structure/B15160326.png)
